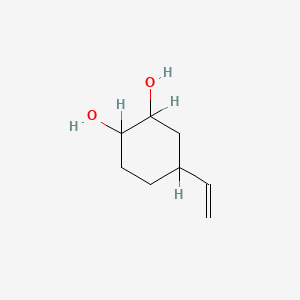

1,2-Cyclohexanediol, 4-ethenyl-

Description

1,2-Cyclohexanediol (C₆H₁₂O₂) is a vicinal diol featuring a cyclohexane backbone with hydroxyl groups at the 1 and 2 positions. It exists as cis and trans stereoisomers, which exhibit distinct physicochemical properties . The compound is synthesized via two primary green chemistry routes:

- Cyclohexene dihydroxylation: Oxidation of cyclohexene using hydrogen peroxide in the presence of catalysts like titanium silicate molecular sieves or heteropolyphosphoric acid, achieving yields of 80–90% under optimized conditions .

- Catechol hydrogenation: Catalytic hydrogenation of catechol using Ru(OH)ₓ/Al₂O₃, yielding 90% selectivity for 1,2-cyclohexanediol .

Applications span pharmaceuticals, agrochemicals, and materials science, including use as a precursor for pyrocatechol synthesis , epoxy resins , and transdermal drug delivery modifiers .

Properties

IUPAC Name |

4-ethenylcyclohexane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-6-3-4-7(9)8(10)5-6/h2,6-10H,1,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJHRRSHDADBTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC(C(C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953613 | |

| Record name | 4-Ethenylcyclohexane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31646-64-7 | |

| Record name | 1,2-Cyclohexanediol, 4-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031646647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethenylcyclohexane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Vinyl-1,2-cyclohexanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Cyclohexanediol can be synthesized through two main routes:

Hydrolysis of Cyclohexene Oxide: This method involves the hydrolysis of cyclohexene oxide using liquid or solid acid catalysts.

Dihydroxylation of Cyclohexene: This route involves the direct dihydroxylation of cyclohexene with aqueous hydrogen peroxide, catalyzed by Ti-Beta zeolites.

Industrial Production Methods

Industrial production of 1,2-cyclohexanediol typically involves the hydrolysis of cyclohexene oxide using environmentally friendly solid acid catalysts. This method is preferred due to its high yield and the recyclability of the catalysts .

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexanediol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form catechol using a Pd/Te catalyst system at 300°C, achieving a 90% yield.

Reduction: Reduction reactions can convert 1,2-cyclohexanediol into cyclohexanol derivatives.

Substitution: The hydroxyl groups in 1,2-cyclohexanediol can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Pd/Te catalyst system at 300°C.

Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products

Catechol: Formed through oxidation.

Cyclohexanol Derivatives: Formed through reduction.

Substituted Cyclohexanediols: Formed through substitution reactions.

Scientific Research Applications

1,2-Cyclohexanediol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including catechol and cyclohexanone.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of polyester resins, epoxy resin diluents, and plasticizers.

Mechanism of Action

The mechanism of action of 1,2-cyclohexanediol involves its interaction with molecular targets through its hydroxyl groups These interactions can lead to various biochemical pathways, including oxidation-reduction reactions and enzyme-mediated transformations

Comparison with Similar Compounds

1,4-Cyclohexanediol

- Structural Differences : The hydroxyl groups at positions 1 and 4 create a para-diol configuration, reducing steric hindrance compared to 1,2-cyclohexanediol.

- Functional Impact :

- In transdermal drug delivery, 1,4-cyclohexanediol’s rigid chair structure enables two-sided hydrogen bonding with ceramides, retarding drug permeation (e.g., metronidazole, MTZ) by 32–53% compared to controls. In contrast, 1,2-cyclohexanediol’s cis isomer shows weaker retardation due to suboptimal hydroxyl positioning .

- 1,4-Cyclohexanediol derivatives (e.g., 1,4-cyclohexanedicarboxylic acid) exhibit stronger retardation effects due to carboxyl groups enhancing hydrogen bonding .

1,3-Cyclohexanediol

- Limited data exist, but acylation studies suggest reactivity differences due to hydroxyl spacing. For example, 1,2-cyclohexanediol undergoes selective acetylation without isomerization, whereas 1,3-isomers may exhibit distinct reactivity patterns .

Comparison with Alkanediols

Chain-Length Effects in 1,2-Alkanediols

- Shorter Chains (C₃–C₅) : 1,2-propanediol, 1,2-butanediol, and 1,2-pentanediol act as penetration enhancers for MTZ, reducing lag time (Tₗₐg) by up to 86% and increasing cumulative permeation (Q₂₄) by 20–30% .

- Longer Chains (C₆–C₇) : 1,2-hexanediol and 1,2-heptanediol retard permeation when combined with 1,4-cyclohexanediol, decreasing Q₂₄ by 40–50% .

- 1,2-Cyclohexanediol : Unlike flexible alkanediols, its rigid cyclohexane ring enables stable H-bonding with ceramides, resulting in intermediate effects (e.g., cis-1,2-cyclohexanediol + 1,2-hexanediol retards MTZ, while trans-1,2-cyclohexanediol enhances it) .

1,6-Hexanediol

- Lacking a rigid ring, 1,6-hexanediol forms weaker H-bonds with ceramides, failing to retard drug permeation despite similar molecular weight to 1,4-cyclohexanediol .

Thermodynamic and Physical Properties

Key Observations :

Hydrodeoxygenation (HDO)

- In creosol HDO, 1,2-cyclohexanediol is a minor product (selectivity <2% at 130°C), overshadowed by 4-methylcyclohexanol (major product) .

Dehydrogenation Catalysts

- Pd and Ni catalysts convert 1,2-cyclohexanediol to pyrocatechol, with Ru-based systems showing promise for higher selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.